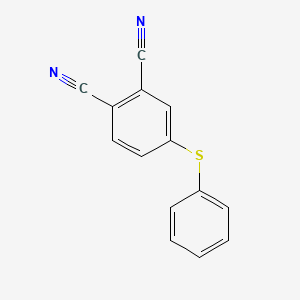

4-(Phenylthio)phthalonitrile

Descripción

Propiedades

Número CAS |

77474-63-6 |

|---|---|

Fórmula molecular |

C14H8N2S |

Peso molecular |

236.29 g/mol |

Nombre IUPAC |

4-phenylsulfanylbenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C14H8N2S/c15-9-11-6-7-14(8-12(11)10-16)17-13-4-2-1-3-5-13/h1-8H |

Clave InChI |

DONGQQAAIOHUPL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=CC(=C(C=C2)C#N)C#N |

SMILES canónico |

C1=CC=C(C=C1)SC2=CC(=C(C=C2)C#N)C#N |

Pictogramas |

Irritant |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Materials Science

Conductive Polymers and Organic Electronics

One of the primary applications of 4-(Phenylthio)phthalonitrile lies in the development of conductive polymers. The compound can be used as a building block for phthalocyanine derivatives, which are known for their excellent electrical conductivity and stability. These properties make them ideal for use in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs) .

Nanocomposites

Research indicates that phthalocyanine derivatives can form nanocomposites with metal nanoparticles, enhancing their electronic properties. The interaction of this compound with metal ions can lead to improved solubility and stability, which are critical for applications in sensors and catalysts .

Photodynamic Therapy (PDT)

Biomedical Applications

Phthalocyanines, including those derived from this compound, are being extensively studied for their roles in photodynamic therapy (PDT). This technique involves using light-activated compounds to produce reactive oxygen species that can selectively destroy cancer cells. Studies have shown that phthalocyanine derivatives exhibit strong absorption in the therapeutic range of light (600-800 nm), making them effective photosensitizers .

Case Study: Anticancer Activity

A study demonstrated that phthalocyanines synthesized from derivatives like this compound showed significant anticancer activity against various cell lines. The compounds were evaluated for their ability to induce apoptosis in cancer cells upon light activation, highlighting their potential as effective agents in PDT .

Sensors and Catalysts

Metal Ion Sensors

The reactivity of this compound with metal ions allows it to be utilized in sensor technology. By forming complexes with metals such as copper or zinc, these compounds can be used to detect trace amounts of heavy metals in environmental samples. The electronic properties change upon metal binding, which can be monitored using spectroscopic techniques .

Catalytic Applications

Phthalocyanine derivatives are also explored as catalysts in various chemical reactions due to their ability to facilitate electron transfer processes. Their application in oxidation reactions and as catalysts in organic synthesis is an area of ongoing research .

Comparative Analysis with Related Compounds

To better understand the versatility of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Methylthio)phthalonitrile | Methylthio group | Different solubility and electronic properties |

| 4-(Phenoxy)phthalonitrile | Phenoxy group | Exhibits different reactivity patterns compared to thioethers |

| 4-[2-(Phenylthio)ethoxy]phthalonitrile | Ethoxy group | Enhanced solubility due to ethoxy substitution |

| 4-(Hydrazinophenoxy)phthalonitrile | Hydrazine substituent | Potential biological activity due to hydrazine moiety |

This table illustrates how variations in substituents can influence the properties and applications of phthalocyanine derivatives.

Comparación Con Compuestos Similares

Structural and Substituent Effects

Thioether-Containing Derivatives

- DPTP Monomer (4-(Phenylthio)phthalonitrile analog with pyridine and thioether): Incorporates a pyridine ring and thioether bond, lowering the melting point (61°C) and widening the processing window (~170°C). Thermal Stability: T₅% (temperature at 5% weight loss) of 460°C in nitrogen, outperforming non-pyridine analogs. Curing Agents: Naphthalene-containing curing agents (e.g., ANP) yield polymers with superior thermomechanical properties (storage modulus: 3315 MPa at 50°C; Tg > 350°C) compared to ODA or APPH .

Phenoxy-Substituted Derivatives

- 4-Phenoxyphthalonitrile (CAS: 38791-62-7): Lacks sulfur; instead, a phenoxy group (-OPh) is attached. Lower molecular weight (234.25 g/mol) and simpler structure, leading to reduced thermal stability compared to thioether analogs .

- 4-(4-Fluorophenoxy)phthalonitrile (CAS: 301658-10-6): Fluorine substituent increases electronegativity, enhancing oxidative stability. Used in photodynamic therapy (PDT) due to efficient singlet oxygen generation (quantum yield: 0.55–0.75) .

Halogenated Derivatives

- 4,5-Bis-[4-(4-bromophenoxy)phenoxy]phthalonitrile: Bulky bromophenoxy groups improve solubility in organic solvents (e.g., DMF, THF). Zinc phthalocyanines derived from this monomer show redshifted UV-Vis absorption, advantageous for PDT .

Thermal and Mechanical Properties

| Compound | T₅% (°C) | T₉ (°C) | Processing Window (°C) | Flexural Strength (MPa) |

|---|---|---|---|---|

| This compound | ~400* | >350* | 100–170* | 80–120* |

| DPTP (with ANP curing) | 460 | >350 | 61–231 | 120–150 |

| Fluorinated PN Resin | 420 | 340 | 150–280 | 90–110 |

| 4-Phenoxyphthalonitrile | 380 | 300 | 80–200 | 70–90 |

*Estimated based on analogous phthalonitrile resins .

Key Findings:

- Thioether vs. Phenoxy: Thioether groups (e.g., in DPTP) enhance thermal stability (T₅% > 450°C) compared to phenoxy derivatives (T₅% ~380–420°C) due to stronger sulfur-mediated crosslinking .

- Halogen Effects : Bromine and fluorine substituents improve oxidative stability and photophysical activity but may reduce processability due to increased molecular rigidity .

Curing Behavior and Polymerization

- Auto-Accelerated Thermo-Polymerization: Hydroxy-containing derivatives (e.g., 4-(4-hydroxyphenoxy)phthalonitrile) polymerize at 290°C without catalysts, avoiding void formation .

- Curing Agents : Aromatic diamines (e.g., ODA) accelerate curing, but naphthalene-based agents (ANP) yield higher Tg and storage modulus .

Métodos De Preparación

General Synthetic Strategy

The primary synthetic route to 4-(Phenylthio)phthalonitrile involves nucleophilic aromatic substitution (S_NAr) of a halogenated phthalonitrile (often 4-nitrophthalonitrile) with a phenyl sulfide nucleophile or via in situ generation of phenyl thiolate anion. This method exploits the activated aromatic ring bearing electron-withdrawing nitrile groups, facilitating substitution.

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

- Base: Potassium carbonate (K2CO3) or other weak bases to generate the phenyl thiolate nucleophile

- Temperature: Moderate heating (80–160 °C)

- Atmosphere: Often under nitrogen to avoid oxidation of thiol intermediates

Detailed Preparation Procedure

Nucleophilic Substitution Using Potassium Phenylthiolate

Step 1: Generation of potassium phenylthiolate

Phenylthiol or diphenyl disulfide is reacted with potassium carbonate in DMSO or DMF to form the phenylthiolate anion.Step 2: Reaction with 4-nitrophthalonitrile

The phenylthiolate anion is reacted with 4-nitrophthalonitrile under nitrogen atmosphere at elevated temperature (typically around 80 °C) for several hours (8–12 h). The substitution of the nitro group by the phenylthio group occurs via S_NAr mechanism.Step 3: Work-up and isolation

After completion, the reaction mixture is poured into water to precipitate the product. The crude product is then purified by filtration, washing, and recrystallization or chromatographic methods.

This approach was exemplified in the synthesis of a related monomer containing phenylthio substituents, where potassium carbonate and DMF/toluene solvent system were used with a Dean–Stark apparatus to remove water formed during the reaction, ensuring completion and purity.

Alternative Preparation via Direct Reaction of this compound with Hydroquinone

In a patent-reported method, this compound itself is prepared or used as a reagent in further reactions. The preparation involves:

- Reacting this compound with hydroquinone at elevated temperatures (around 185 °C) for extended times (16–24 hours) under vacuum or inert atmosphere.

- The reaction mixture is then dissolved in solvents such as chloroform or dioxane, followed by alumina column chromatography purification.

- The product is precipitated into methanol and subjected to Soxhlet extraction to remove impurities, yielding a purified this compound derivative.

Reaction Conditions and Yields

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 4-nitrophthalonitrile | Activated aromatic substrate |

| Nucleophile | Phenylthiolate anion (from phenylthiol + K2CO3) | Generated in situ |

| Solvent | DMSO, DMF, or DMF/toluene mixture | Polar aprotic solvents preferred |

| Base | Potassium carbonate (K2CO3) | Weak base to generate thiolate |

| Temperature | 80–160 °C | Reflux or oil bath heating |

| Reaction time | 8–24 hours | Depends on scale and solvent system |

| Atmosphere | Nitrogen or vacuum | To prevent oxidation |

| Work-up | Addition to water, filtration, recrystallization, chromatography | Purification to remove salts and byproducts |

| Yield | Typically 49–70% (varies by method) | Moderate to good yields reported |

Purification Techniques

- Column Chromatography: Alumina columns using solvents like toluene, dioxane, or tetrahydrofuran are common for purification of the crude this compound or its derivatives.

- Precipitation: Dropwise addition of concentrated reaction mixture into methanol or petroleum ether induces precipitation of the product, facilitating isolation.

- Soxhlet Extraction: Used to remove unreacted starting materials and impurities, especially when the product is a solid powder.

Research Findings and Notes

- The substitution reaction is highly dependent on the nucleophilicity of the phenylthiolate and the activation of the phthalonitrile ring by electron-withdrawing groups such as nitro.

- The use of potassium carbonate as a base is crucial for generating the phenylthiolate anion and for the salt formation step that drives the nucleophilic substitution forward.

- Removal of water by Dean–Stark apparatus during reflux improves reaction completion and product purity.

- Elevated temperatures (up to 185 °C) and long reaction times (up to 24 hours) are often required for complete conversion.

- The product this compound is a key intermediate for further reactions, such as phthalocyanine synthesis, where it undergoes cyclotetramerization in the presence of metal salts.

Summary Table of Preparation Methods

Q & A

Q. What are the recommended synthesis protocols for 4-(Phenylthio)phthalonitrile, and how can purity be ensured?

- Methodological Answer : this compound is typically synthesized via nucleophilic aromatic substitution. For example, substituting a nitro group in 4-nitrophthalonitrile with a phenylthiol group using thiophenol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 24–48 hours). Post-synthesis purification involves column chromatography (silica gel, chloroform/hexane eluent) to remove unreacted precursors. Purity is confirmed via melting point analysis (lit. 166–168°C), FT-IR (C≡N stretch at ~2230 cm⁻¹, S–C aromatic stretch at ~690 cm⁻¹), and ¹H/¹³C NMR (aromatic protons at δ 7.2–8.0 ppm, nitrile carbons at ~115 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., nitrile, phenylthio) and monitors oxidation stability (e.g., absence of C=O stretches at ~1670 cm⁻¹ confirms no unintended oxidation of the thioether group) .

- ¹H/¹³C NMR : Assigns aromatic proton environments and verifies substitution patterns. For this compound, the phenylthio group splits symmetry, leading to distinct multiplet patterns in ¹H NMR .

- Single-crystal XRD : Resolves crystal packing (e.g., triclinic system, space group P-1) and intermolecular interactions (e.g., C–H∙∙∙N/S hydrogen bonds) .

Q. How does the phenylthio substituent influence the compound’s electronic properties compared to oxygen-based analogs?

- Methodological Answer : The sulfur atom’s lower electronegativity (vs. oxygen) reduces electron-withdrawing effects, altering the nitrile group’s reactivity. UV-vis spectroscopy and cyclic voltammetry can quantify this: the phenylthio group may redshift absorption bands (due to extended π-conjugation) and lower reduction potentials compared to phenoxy analogs. Computational studies (DFT/B3LYP/6-311++G(d,p)) further predict frontier molecular orbitals and charge distribution differences .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do they affect material properties?

- Methodological Answer : Single-crystal XRD reveals C–H∙∙∙N and C–H∙∙∙S hydrogen bonds (bond lengths ~2.6–3.0 Å) and π∙∙∙π stacking (distance ~3.5 Å). These interactions enhance thermal stability (TGA: decomposition >300°C) and influence solubility (e.g., poor in polar solvents due to dense packing). Comparative studies with phenoxy analogs show sulfur’s larger atomic radius increases van der Waals interactions, raising melting points .

Q. Can this compound undergo oxidation under ambient conditions, and how can this be mitigated during storage?

- Methodological Answer : Unlike aldehyde-substituted phthalonitriles (e.g., 4-(4-formylphenoxy)phthalonitrile, which oxidizes to carboxyl derivatives in air ), the phenylthio group is oxidation-resistant under standard conditions. However, prolonged exposure to strong oxidizers (e.g., H₂O₂) may form sulfoxide/sulfone derivatives. Storage in inert atmospheres (N₂/Ar) and avoidance of UV light are recommended to prevent degradation. Stability is monitored via FT-IR and LC-MS .

Q. What computational approaches predict the reactivity of this compound in phthalocyanine synthesis?

- Methodological Answer : DFT calculations (B3LYP/6-311++G(d,p) basis set in Gaussian 09W) optimize geometry and simulate reaction pathways. Key parameters include:

- Nitrile group reactivity : Natural Bond Orbital (NBO) analysis quantifies charge density on nitrile carbons, predicting cyclotetramerization efficiency during phthalocyanine synthesis.

- Transition state modeling : Identifies steric hindrance from the phenylthio group, which may slow macrocycle formation compared to smaller substituents. Experimental validation involves monitoring reaction kinetics via in situ FT-IR .

Q. How does the phenylthio group affect the photophysical properties of derived phthalocyanines?

- Methodological Answer : Phthalocyanines synthesized from this compound exhibit redshifted Q-bands (UV-vis: ~700 nm vs. ~670 nm for phenoxy analogs) due to sulfur’s electron-donating nature. Time-dependent DFT (TD-DFT) calculations correlate this with lowered LUMO energy. Applications in optoelectronics (e.g., organic photovoltaics) are explored by measuring charge carrier mobility via space-charge-limited current (SCLC) techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.